Product packaging for Floxuridine(Cat. No.:CAS No. 50-91-9)

Floxuridine

カタログ番号: B1672851
CAS番号: 50-91-9
分子量: 246.19 g/mol
InChIキー: ODKNJVUHOIMIIZ-RRKCRQDMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Floxuridine (5-fluoro-2'-deoxyuridine) is a pyrimidine analogue and potent antimetabolite that serves as a critical tool in oncology and cell biology research . Its primary mechanism of action involves the rapid conversion to the active metabolite 5-fluorouracil (5-FU) and subsequently to 5-fluoro-2'-deoxyuridine-monophosphate (FdUMP) . FdUMP acts as a suicide inhibitor that forms a stable, covalent ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, leading to the potent and irreversible inhibition of this enzyme . By blocking the conversion of deoxyuridylic acid to thymidylic acid, this compound effectively halts DNA synthesis and repair, inducing "thymineless death" in rapidly dividing cells . An additional cytotoxic mechanism involves the misincorporation of its metabolite triphosphates into both RNA and DNA, further disrupting cellular metabolism and function . In biomedical research, this compound is extensively used to investigate the mechanisms and treatment of solid tumors, particularly gastrointestinal adenocarcinomas and colorectal cancer metastases to the liver . Its application in studies involving continuous hepatic artery infusion has provided valuable insights into regionally targeted chemotherapy, albeit with associated models of hepatobiliary toxicity such as sclerosing cholangitis . Beyond its classical anticancer applications, this compound has demonstrated significant research utility in other areas. It is a potent inhibitor of Staphylococcus aureus and Staphylococcus epidermidis , making it a compound of interest in antimicrobial research . Furthermore, this compound is employed in aging studies using C. elegans models to synchronize populations by permitting normal maturation while preventing subsequent egg hatching, thus limiting the culture to a single generation for longevity quantification . Researchers should note that this product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O5 B1672851 Floxuridine CAS No. 50-91-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNJVUHOIMIIZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Record name 5-FLUORODEOXYURIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20414
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023057
Record name Floxuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Inhibits DNA synthesis. (NTP, 1992), Solid
Record name 5-FLUORODEOXYURIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20414
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Floxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L
Record name Floxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00322
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Floxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID

CAS No.

50-91-9
Record name 5-FLUORODEOXYURIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20414
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Floxuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Floxuridine [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Floxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00322
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Floxuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Floxuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOXURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039LU44I5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Floxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C
Record name 5-FLUORODEOXYURIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20414
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Floxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00322
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Floxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Stepwise Synthesis via Di-O-(4-chlorobenzoyl) Intermediate

A refined protocol from WO2019/53476 demonstrates the use of a protected intermediate to enhance yield and purity. In this method, 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine is treated with methanolic ammonia (10–12% w/w) at 10–25°C for 20–24 hours. The reaction proceeds via nucleophilic cleavage of the 4-chlorobenzoyl protecting groups, yielding this compound with an 86.2% isolated yield and 99.94% HPLC purity (Table 1).

Table 1: Reaction Conditions and Yield for this compound Synthesis

Parameter Value
Starting Material 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine
Reagent Methanolic Ammonia (10–12% w/w)
Temperature 10°C → 25°C (ramped over 1–2 h)
Reaction Time 20–24 hours
Isolated Yield 86.2%
HPLC Purity 99.94%

This method’s success hinges on the controlled deprotection conditions, which minimize side reactions such as β-elimination or epimerization. The use of Celite filtration and methanol washes ensures high recovery of the product.

Prodrug Strategies for Enhanced Targeting and Stability

To address this compound’s short plasma half-life and systemic toxicity, prodrug approaches have been developed to enable targeted delivery to hepatic tissues. These strategies often employ bile acid conjugates or amino acid linkers to exploit transporter-mediated uptake in the liver.

Bile Acid Conjugates with Glutamic Acid Linkers

A 2014 study synthesized two positional isomers of this compound prodrugs using chenodeoxycholic acid (CDCA) and glutamic acid spacers. The synthesis involved:

  • Boc Protection : Benzyl-protected glutamic acid was reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/methanol.
  • Esterification : The Boc-protected intermediate was coupled to this compound using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF), yielding 3′ and 5′ monoesters.
  • Deprotection : The Boc group was removed with trifluoroacetic acid (TFA), and the benzyl group was cleaved via hydrogenation.

The final prodrugs, this compound-5′-glutamic acid-CDCA and this compound-3′-glutamic acid-CDCA, exhibited distinct hydrolysis kinetics in hepatic homogenates, with the 5′ isomer showing 30% slower degradation than the 3′ analog.

Dipeptide Prodrugs for Enzymatic Activation

Dipeptide-conjugated prodrugs leverage intracellular peptidases for site-specific activation. A 2008 study synthesized 12 dipeptide esters of this compound, evaluating their stability in physiological buffers and cancer cell homogenates (Table 2).

Table 2: Stability of Dipeptide Prodrugs in pH 7.4 Buffer and Cell Homogenates

Prodrug Half-Life (Minutes)
Buffer Caco-2 AsPC-1
5′-l-Valyl-l-Phenylalanyl-FUDR 304.0 9.4 18.7
5′-l-Isoleucyl-FUDR 1194.5 192.3 198.0
5′-l-Glycyl-l-Leucyl-FUDR 85.5 3.2 2.0

Prodrugs with branched-chain amino acids (e.g., isoleucyl) demonstrated superior stability compared to glycyl-containing analogs, attributed to steric hindrance reducing esterase accessibility.

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC is the gold standard for purifying this compound and its prodrugs. In the CDCA-conjugate synthesis, a dichloromethane/methanol (20:1) gradient achieved baseline separation of 3′, 5′, and 3′,5′-diesters, with purities exceeding 95%. For dipeptide prodrugs, a C18 column with acetonitrile/water (0.1% TFA) mobile phase resolved positional isomers within 15 minutes.

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirmed prodrug structures. For example, 5′-l-phenylalanyl-l-tyrosyl-floxuridine showed an [M+H]⁺ peak at m/z 557.2 (calculated 557.2), validating the synthesis.

Formulation Considerations for Clinical Use

This compound’s poor aqueous solubility (12.3 mg/mL in DMSO) necessitates specialized formulations for intravenous administration. A common protocol involves:

  • Master Solution : Dissolving this compound in DMSO at 50 mg/mL.
  • Dilution : Mixing with PEG300 and Tween 80 to enhance solubility.
  • Buffer Adjustment : Adding ddH₂O to achieve isotonicity.

Table 3: In Vivo Formulation Components

Component Volume Ratio Function
DMSO 1 Primary Solvent
PEG300 4 Co-solvent
Tween 80 1 Surfactant
ddH₂O 4 Tonicity Adjuster

This formulation maintains drug stability for ≥24 hours at 4°C, critical for continuous intra-arterial infusion regimens.

Pharmacological Implications of Synthesis Choices

The selection of synthesis routes directly impacts this compound’s pharmacokinetics. Prodrugs with glutamic acid linkers exhibit 5-fold higher hepatic accumulation than free this compound, reducing off-target toxicity. Conversely, dipeptide prodrugs with aromatic residues (e.g., phenylalanyl-tyrosyl) show preferential activation in pancreatic adenocarcinoma homogenates, enabling tumor-selective therapy.

化学反応の分析

Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and non-fluorinated uracil derivatives, which have different biological activities .

科学的研究の応用

Hepatic Arterial Infusion Therapy

Floxuridine is predominantly administered via hepatic arterial infusion (HAI), which allows for high local concentrations of the drug while minimizing systemic exposure. This method has shown significant benefits in treating liver metastases from colorectal cancer.

  • Clinical Efficacy : A phase 2 clinical trial demonstrated that combining HAI of this compound with systemic gemcitabine and oxaliplatin resulted in an objective response rate of 58% among patients with unresectable intrahepatic cholangiocarcinoma, with a median overall survival of 25 months .
  • Comparative Studies : Research comparing intravenous administration to intra-arterial delivery found that HAI significantly enhances the antitumor activity against liver metastases. In a randomized trial, patients receiving intra-arterial this compound exhibited improved hepatic response rates compared to those on intravenous therapy .
StudyTreatment MethodObjective Response RateMedian Survival (Months)
Martin et al.HAI this compound + Gemcitabine58%25
NCOG TrialIV vs IA this compoundIA: Improved hepatic responseNot directly comparable

Combination Chemotherapy

This compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy.

  • Gemcitabine Combinations : Studies have indicated that this compound can be effectively combined with gemcitabine, improving overall survival rates for patients with metastatic cancers .

Antibacterial Applications

Recent research has explored the antibacterial properties of this compound, particularly against Streptococcus suis.

  • Mechanism of Action : A study revealed that this compound disrupts bacterial membrane integrity and reduces virulence factor expression in S. suis, suggesting a potential role as an antibacterial agent .
  • In Vivo Efficacy : In animal models, this compound treatment led to increased survival rates in mice infected with S. suis, indicating its potential as a therapeutic option beyond oncology .

Pharmacokinetics and Administration

This compound's pharmacokinetic profile supports its use in localized therapies:

  • Half-Life and Clearance : The drug features a short half-life and high total body clearance, making it suitable for continuous infusion methods .
  • Toxicity Management : While effective, this compound can cause significant gastrointestinal toxicity, particularly diarrhea, which necessitates careful monitoring and dose adjustments during treatment .

Future Directions and Research Opportunities

The ongoing investigation into this compound's applications suggests several avenues for future research:

  • Enhanced Delivery Systems : Exploring novel delivery mechanisms to improve bioavailability and reduce systemic toxicity could expand this compound's therapeutic index.
  • Combination Therapies : Further studies are warranted to assess the efficacy of this compound in combination with emerging targeted therapies or immunotherapies.

作用機序

The primary mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluorouracil within the body. 5-Fluorouracil inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the incorporation of fraudulent nucleotides into DNA, ultimately causing cell death . The compound also interferes with RNA synthesis, further contributing to its cytotoxic effects .

類似化合物との比較

Structural and Mechanistic Comparisons

Floxuridine belongs to the fluoropyrimidine class, which includes compounds like fluorouracil (5-FU) . Below is a detailed comparison:

Parameter This compound Fluorouracil (5-FU)
Molecular Formula C₉H₁₁FN₂O₅ C₄H₃FN₂O₂
Key Structural Feature 2'-deoxyribose sugar; 5-fluorouracil base Ribose sugar; 5-fluorouracil base
Mechanism Prodrug converted to 5-FU intracellularly; inhibits thymidylate synthase Direct inhibition of thymidylate synthase and incorporation into RNA/DNA
Administration Intra-arterial or intravenous infusion Intravenous, topical, or oral (as prodrugs like capecitabine)
Primary Use Hepatic metastases, colorectal cancer Colorectal, breast, and skin cancers

Structural Insights :

  • This compound’s deoxyribose moiety enhances its stability compared to 5-FU, allowing targeted delivery to hepatic tumors via intra-arterial administration .
  • Both compounds share the 5-fluorouracil base, but their sugar components dictate metabolic pathways and tissue specificity .

Clinical Efficacy and Trials

  • This compound : Clinical trials (e.g., NCT00492999) highlight its use in combination with fluorouracil for metastatic colorectal cancer, emphasizing its role in regional chemotherapy for liver metastases .
  • 5-FU : Widely used as a first-line treatment, with broader applicability across multiple cancer types. However, systemic toxicity (e.g., myelosuppression) limits its use compared to this compound’s localized administration .

Pharmacokinetics and Toxicity

Parameter This compound Fluorouracil (5-FU)
Half-life ~10–20 minutes (rapid conversion to 5-FU) 10–20 minutes (short systemic exposure)
Major Toxicity Hepatobiliary toxicity, gastrointestinal ulcers Myelosuppression, mucositis, hand-foot syndrome
Monitoring Liver function tests required Blood cell counts, cardiac monitoring

This compound’s intra-arterial delivery reduces systemic exposure, mitigating hematologic side effects but increasing risks of hepatic artery thrombosis .

生物活性

Floxuridine, a fluorinated pyrimidine analogue, is primarily recognized for its role as an antineoplastic agent. It is structurally related to 5-fluorouracil (5-FU) and exhibits significant biological activity through its mechanisms of action, particularly in the treatment of various cancers. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and research findings.

This compound acts primarily as an antimetabolite , disrupting DNA and RNA synthesis. Its biological activity can be summarized as follows:

  • Thymidylate Synthase Inhibition : this compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate (dTTP), resulting in impaired DNA replication and repair .
  • Induction of DNA Damage : The compound induces double-strand breaks in DNA, activating the ATR and ATM signaling pathways, which are essential for cellular response to DNA damage .
  • Antiviral and Antibacterial Properties : Recent studies have demonstrated this compound's potential antibacterial effects against Streptococcus suis, showing a dose-dependent reduction in virulence gene expression .

Clinical Applications

This compound is primarily used in the treatment of liver cancers and metastatic colorectal cancer. Its administration routes include hepatic arterial infusion (HAI), which allows for localized delivery and higher concentrations at the tumor site.

Table 1: Clinical Trials Involving this compound

Study TitleCancer TypeTreatment RegimenObjective Response RateMedian Overall Survival
Assessment of Hepatic Arterial Infusion of this compoundIntrahepatic CholangiocarcinomaHAI this compound + gemcitabine + oxaliplatin58%25 months
Phase II Study of HAI this compound for Colorectal Cancer MetastasesColorectal CancerHAI this compound + dexamethasone + systemic chemotherapy31.8% partial response29.5 months
Intra-arterial this compound vs Systemic FluorouracilColorectal Cancer Metastatic to LiverHAI this compound vs IV fluorouracil48% vs 21%12.6 months vs 10.5 months

Case Studies

  • Hepatic Arterial Infusion for Advanced Cholangiocarcinoma :
    A phase II trial involving 38 patients showed a significant objective radiographic response rate of 58% when this compound was administered via hepatic arterial infusion in combination with systemic chemotherapy. The median overall survival was reported at 25 months, indicating that this approach may be effective for patients with unresectable intrahepatic cholangiocarcinoma .
  • Comparative Study with Systemic Fluorouracil :
    A randomized trial compared intra-arterial this compound to systemic fluorouracil in treating liver metastasis from colorectal cancer. The study found that patients receiving intra-arterial therapy had a significantly longer time to hepatic progression (15.7 months) compared to those on systemic therapy (6.0 months), although overall survival rates were not statistically different .

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

  • Antibacterial Activity : A study highlighted this compound's ability to reduce the hemolytic activity of S. suis by downregulating virulence-related genes, suggesting its potential use beyond oncology .
  • Molecular Mechanisms : Investigations into molecular docking have revealed specific binding interactions between this compound and proteins involved in bacterial virulence, further elucidating its multifaceted biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Floxuridine
Reactant of Route 2
Floxuridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。